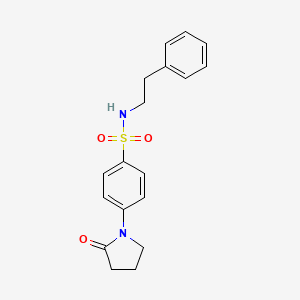

![molecular formula C18H25N3O3 B5541031 N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)

N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea, commonly known as MCC950, is a small molecule inhibitor that has been shown to selectively target the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response to various pathogenic and danger signals. Overactivation of the NLRP3 inflammasome has been linked to several inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Applications De Recherche Scientifique

Facile Synthesis and Biological Activity

N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea is involved in the synthesis of complex organic molecules with potential biological activities. For instance, the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives demonstrates the compound's utility in organic synthesis, exploring its reactivity towards various reagents and its antimicrobial activity against selected pathogens (Elkholy & Morsy, 2006). Further, a series of N-alkyl substituted urea derivatives, including those bearing morpholine moieties, have shown significant antibacterial and antifungal activities, highlighting the compound's relevance in medicinal chemistry (Zheng et al., 2010).

Cell Cycle Regulation and Anticancer Properties

Cyclohexylphenyl‐chloroethyl urea derivatives have been identified to induce cell cycle arrest in cancer cells, specifically causing G1/S and G2/M cell cycle blocks. This suggests their potential application in cancer therapy, where differential protein alkylation patterns by these compounds might underlie their anticancer effects (Bouchon et al., 2007).

Plant Biology and Cytokinin-like Activity

In plant biology, urea derivatives, including those similar to this compound, have been investigated for their cytokinin-like activity. These synthetic compounds are positive regulators of cell division and differentiation in plants, with some urea derivatives specifically enhancing adventitious root formation. This illustrates the compound's utility in agricultural sciences and biotechnology (Ricci & Bertoletti, 2009).

Synthesis of N-alkyl Substituted Urea Derivatives

The synthesis of N-alkyl substituted urea derivatives showcases the chemical versatility of this compound in producing compounds with varied biological activities. These derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents, demonstrating the broad applicability of this compound in developing new therapeutic agents (Zheng et al., 2010).

Propriétés

IUPAC Name |

1-cyclohexyl-3-[3-(morpholine-4-carbonyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c22-17(21-9-11-24-12-10-21)14-5-4-8-16(13-14)20-18(23)19-15-6-2-1-3-7-15/h4-5,8,13,15H,1-3,6-7,9-12H2,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFOVZPKHBKJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)

![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)

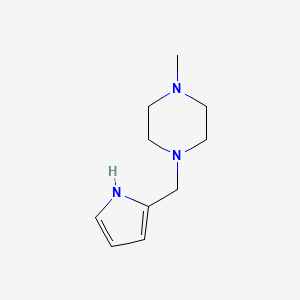

![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)

![N-isobutyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)

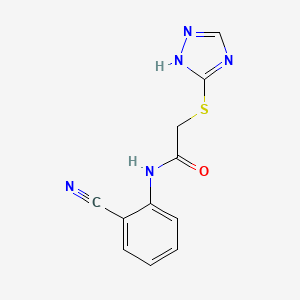

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)

![N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)

![(1R*,3S*)-7-[(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5541019.png)

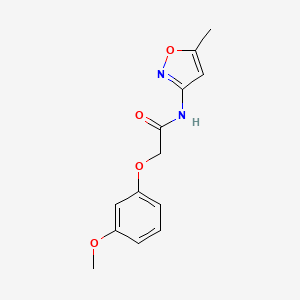

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5541030.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)

![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)